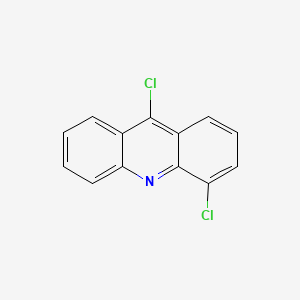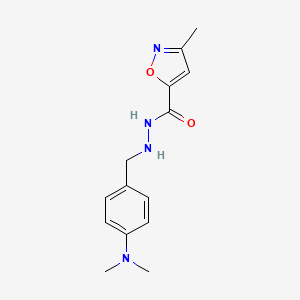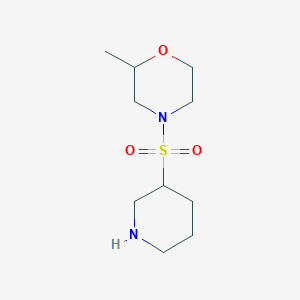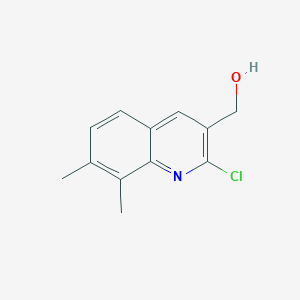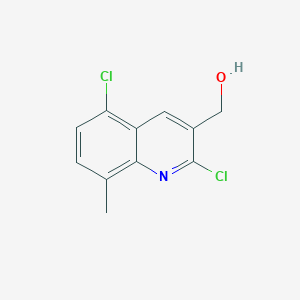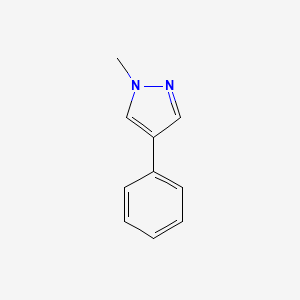
1-Methyl-4-phenyl-1H-pyrazole
概要
説明
1-Methyl-4-phenyl-1H-pyrazole is an organic compound with the molecular formula C10H10N2 . It is a heterocyclic compound characterized by a 5-membered ring structure consisting of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like 1-Methyl-4-phenyl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl group and a methyl group . The average mass of this compound is 158.200 Da, and its monoisotopic mass is 158.084396 Da .Chemical Reactions Analysis
Pyrazoles, including 1-Methyl-4-phenyl-1H-pyrazole, are involved in various chemical reactions. For example, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .科学的研究の応用
Structural and Theoretical Investigations
Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, emphasizes the importance of these compounds in various scientific applications. These studies involve structural characterization using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, alongside theoretical investigations using density functional theory (DFT). Such research provides insights into the molecular structure and properties of pyrazole derivatives, facilitating their application in different scientific fields (Viveka et al., 2016).
Synthesis of Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives from compounds like acetophenone and hydrazine highlights the potential of these derivatives in the development of biologically active compounds. This process involves Knoevenagel condensation and cyclization reactions, indicating the versatility of pyrazole derivatives in chemical synthesis (Liu et al., 2017).
Inhibitors of Protein Kinase B
5-methyl-4-phenyl-1H-pyrazole has been identified as a low molecular weight inhibitor of protein kinase B (PKB), a significant target in cancer research. This discovery was made using fragment-based screening techniques, underscoring the potential of pyrazole derivatives in the development of novel cancer therapies (Saxty et al., 2007).
Antiinflammatory Agents
Research on compounds containing the pyrazole nucleus, such as 1-methyl- or 1-phenyl-6-(2-substitutedphenyl)-pyrazolo[3,4-d]-1,3-oxazin-4(1H)-ones, has demonstrated their potential as analgesic and antiinflammatory agents. These studies highlight the therapeutic applications of pyrazole derivatives in treating inflammation and pain (Daidone et al., 1991).
Antimicrobial and Antioxidant Properties
Pyrazole derivatives have been explored for their antimicrobial and antioxidant activities, indicating their potential in pharmaceutical applications. Compounds like 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole have shown promising results in this regard, suggesting their use in new drug discovery (Chennapragada & Palagummi, 2018).
Antibacterial Activity of Oxadiazoles
The synthesis of oxadiazoles derived from 1H-pyrazoles, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrates the antibacterial properties of these compounds. This research suggests the potential of pyrazole-based oxadiazoles in developing new antibacterial agents (Rai et al., 2009).
Green Chemistry and Environmental Applications
The environmentally friendly synthesis of pyrazole derivatives, such as using cellulose sulfuric acid for the synthesis of bis(pyrazol-5-ols), highlights the role of these compounds in green chemistry. This approach minimizes environmental pollution and operational hazards, aligning with sustainable development goals (Mosaddegh et al., 2010).
作用機序
Safety and Hazards
将来の方向性
Pyrazoles, including 1-Methyl-4-phenyl-1H-pyrazole, have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing novel synthesis techniques and exploring the biological activity of pyrazole derivatives .
特性
IUPAC Name |
1-methyl-4-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMTZSKRSKATQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546841 | |
| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-69-6 | |
| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

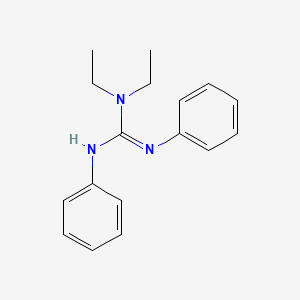
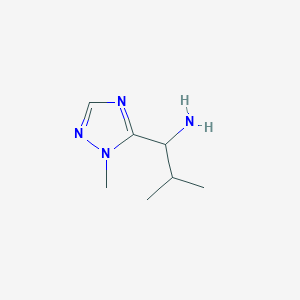
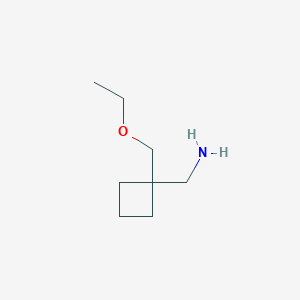
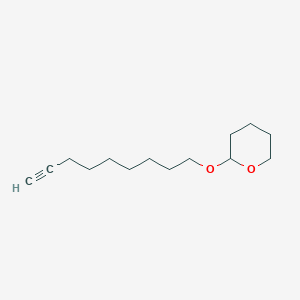
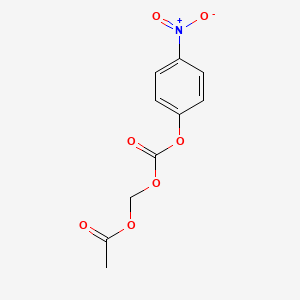

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)
